ethyl 2-[(4-phenylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
Description
The compound ethyl 2-[(4-phenylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate belongs to a class of functionalized cyclopenta[b]thiophene derivatives. These molecules feature a bicyclic thiophene core with substituents at positions 2 (amide-linked aromatic groups) and 3 (ester groups). The synthesis typically begins with ethyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate, a precursor synthesized via the Gewald reaction using cyclopentanone, sulfur, and ethyl cyanoacetate under basic conditions (e.g., diethylamine in ethanol) . Subsequent acylation of the amino group with 4-phenylbenzoyl chloride would yield the target compound, analogous to procedures described for bromopentanamido and thioureido derivatives .
Properties
IUPAC Name |
ethyl 2-[(4-phenylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21NO3S/c1-2-27-23(26)20-18-9-6-10-19(18)28-22(20)24-21(25)17-13-11-16(12-14-17)15-7-4-3-5-8-15/h3-5,7-8,11-14H,2,6,9-10H2,1H3,(H,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMVBNYAKDAIKFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biochemical Analysis
Biochemical Properties
Thiophene derivatives are known to interact with various enzymes, proteins, and other biomolecules. The nature of these interactions is largely dependent on the specific structure of the thiophene derivative.
Biological Activity
Ethyl 2-[(4-phenylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological properties, including antitumor effects, mechanisms of action, and related studies.
- IUPAC Name : this compound
- Molecular Formula : C23H21NO3S
- Molecular Weight : 391.5 g/mol
- Purity : Typically ≥95% .
Biological Activity Overview
The compound has been studied for various biological activities, primarily focusing on its antitumor effects and potential as a kinase inhibitor. The following sections detail specific findings related to its biological activity.
Antitumor Activity
Recent studies have demonstrated that this compound exhibits significant cytotoxicity against different cancer cell lines.
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In Vitro Studies :
- The compound was tested against breast cancer (MCF-7) and liver cancer (HepG2) cell lines.
- An IC50 value of approximately 23.2 μM was observed, indicating strong cytotoxic activity .
- Flow cytometric analysis revealed that treatment with this compound induced apoptosis in MCF-7 cells, with a notable reduction in cell viability by 26.86%. Early apoptotic cells (AV+/PI−) increased to 8.73%, while late apoptotic cells (AV+/PI+) reached 18.13% compared to untreated controls .
- In Vivo Studies :
The mechanism through which this compound exerts its effects appears to involve the inhibition of specific kinases that are crucial in cancer cell proliferation and survival .
Comparative Biological Activity Data
| Cell Line | IC50 (μM) | Apoptosis Induction | Tumor Volume Reduction (%) |
|---|---|---|---|
| MCF-7 | 23.2 | Yes (26.86% viability loss) | 54% |
| HepG2 | Not specified | Not specified | Not specified |
Case Studies and Research Findings
- Study on Apoptosis-Inducing Agents :
-
Kinase Inhibition :
- The compound's structure suggests potential as a kinase inhibitor, which may be valuable in treating diseases like cancer where kinase activity is dysregulated .
Comparison with Similar Compounds
Structural and Functional Implications
Bromopentanamido (4a) introduces a halogenated alkyl chain, which may increase metabolic stability but also molecular weight .
Electronic Effects :
- Electron-donating groups (e.g., 3,4-dimethoxybenzoyl ) could stabilize the amide bond via resonance, whereas electron-withdrawing groups (e.g., bromine in 4a) might alter reactivity in further substitutions.
Biological Activity: Thioureido derivatives (e.g., ) exhibit antifungal and antibacterial activities due to the thiourea moiety’s ability to coordinate metal ions or disrupt enzyme function.
Crystallographic and Analytical Insights
- Hydrogen Bonding : Derivatives like the thioureido compound form intermolecular hydrogen bonds (N–H···S and N–H···O), stabilizing crystal lattices . Similar patterns are expected in the target compound.
- SHELX Software : Structural validation of analogues (e.g., ) relies on programs like SHELXL for small-molecule refinement, ensuring accurate bond lengths and angles.
Preparation Methods
Dieckmann Cyclization of Diester Precursors
A widely adopted method involves intramolecular cyclization of diethyl 2-aminothiophene-3,4-dicarboxylate derivatives. Under basic conditions (e.g., potassium tert-butoxide in THF), this reaction forms the bicyclic system via a six-membered transition state.
Example Protocol
Thiophene Annulation via Cross-Coupling
Alternative routes employ Suzuki-Miyaura coupling to construct the thiophene ring. For instance, reacting 2-bromo-cyclopentenone with thiophene boronic esters in the presence of Pd(PPh3)4 achieves regioselective annulation.
Conditions
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Catalyst : Pd(PPh3)4 (5 mol%)
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Ligand : XPhos (10 mol%)
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Base : K2CO3
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Solvent : DMF/H2O (4:1), 80°C
Formation of the 4-Phenylbenzoyl Amide Moiety
Amide Coupling via Activated Carboxylic Acids
The amino group at C2 is acylated using 4-phenylbenzoyl chloride under Schotten-Baumann conditions:
Coupling Agent-Mediated Approach
For moisture-sensitive substrates, EDCl/HOBt is preferred:
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Coupling Agents : EDCl (1.5 equiv), HOBt (1.5 equiv)
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Base : DIPEA (3.0 equiv)
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Solvent : DMF, RT, 24 h
Optimization and Purification Strategies
Crystallization Techniques
Final purification often employs solvent mixtures to enhance crystallinity:
Chromatographic Methods
Silica gel chromatography resolves regioisomers or byproducts:
Comparative Analysis of Synthetic Routes
| Method | Key Step | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|---|
| Dieckmann Cyclization | Ring formation | 68–72 | 95 | High |
| Suzuki Annulation | Thiophene construction | 60–65 | 90 | Moderate |
| EDCl/HOBt Coupling | Amide formation | 88–92 | 98 | High |
Challenges and Troubleshooting
Q & A
Q. What strategies address discrepancies between computational and experimental spectral data?
- Case Study : If DFT-predicted NMR shifts deviate from experimental values, consider solvent effects (e.g., DMSO-d6 vs. gas-phase calculations) or tautomeric equilibria. Adjust computational models using implicit solvation (e.g., PCM) or explicit solvent molecules .
- Validation : Cross-check with IR vibrational modes and mass spectrometry to confirm functional group assignments .
Q. How can reaction conditions be optimized to minimize side products (e.g., dimerization)?
- Temperature Control : Lowering reaction temperatures (e.g., 0–5°C) during acylation steps reduces undesired nucleophilic attacks.
- Catalyst Screening : Triethylamine or pyridine improves coupling efficiency, while DMAP accelerates acylation .
- Solvent Choice : Polar aprotic solvents (DMF, DCM) enhance solubility of intermediates, whereas ethanol promotes crystallization of the final product .
Q. What computational approaches predict biological activity (e.g., antiviral or anticancer potential)?
- Molecular Docking : Use AutoDock Vina to simulate binding to targets like influenza polymerase (PA subunit) or breast cancer receptors (HER2). Prioritize compounds with strong hydrogen-bonding interactions (e.g., with active-site residues) .
- QSAR Modeling : Correlate substituent electronegativity (e.g., 4-phenylbenzoyl vs. 2-fluorobenzoyl) with bioactivity using Hammett constants or molecular descriptors .
Q. How do hydrogen-bonding networks influence crystal packing and stability?
- Graph-Set Analysis : Identify motifs like (e.g., N-H···O=C interactions) or chains. These patterns dictate melting points and solubility, critical for formulation .
- Thermogravimetric Analysis (TGA) : Quantify thermal stability by measuring weight loss during heating, linked to hydrogen-bond dissociation .
Methodological Resources
| Technique | Application | Reference |
|---|---|---|
| SHELXL | Crystallographic refinement | |
| ORTEP-3 | Molecular visualization | |
| QM/MM | Reaction mechanism eludication | |
| TLC | Reaction monitoring |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
